physicochemical properties of 1-Benzyl-2-methyl-5-nitro-1H-imidazole
physicochemical properties of 1-Benzyl-2-methyl-5-nitro-1H-imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-methyl-5-nitro-1H-imidazole
Introduction
1-Benzyl-2-methyl-5-nitro-1H-imidazole is a derivative of the 5-nitroimidazole class of compounds. This class is renowned for its therapeutic applications, particularly as antimicrobial and antiprotozoal agents.[1][2] The core mechanism of action for 5-nitroimidazoles relies on the reduction of the nitro group within anaerobic organisms, a process that generates cytotoxic radicals which induce DNA damage and lead to cell death.[3] The specific substitutions on the imidazole ring, such as the N-1 benzyl group and the C-2 methyl group, are critical as they modulate the compound's physicochemical properties, including lipophilicity, stability, and metabolic profile, which in turn influences its biological activity and tissue penetration.[1]
This guide provides a comprehensive analysis of the core . It is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical methodologies for the characterization and handling of this compound. The insights herein are synthesized from data on structurally related analogs and established principles of pharmaceutical ingredient characterization.[4][5]
Molecular Structure and Core Identifiers
The foundational step in characterizing any active pharmaceutical ingredient (API) is to define its molecular structure and associated identifiers.[5] The structure of 1-Benzyl-2-methyl-5-nitro-1H-imidazole consists of a central imidazole ring, which is substituted at the 1, 2, and 5 positions. The benzyl group at the N-1 position significantly increases lipophilicity compared to its non-benzylated precursors.
| Property | Value | Source |
| IUPAC Name | 1-Benzyl-2-methyl-5-nitro-1H-imidazole | N/A |
| Synonyms | N-Benzyl-2-methyl-5-nitroimidazole | [6] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Inferred |
| Molecular Weight | 217.22 g/mol | Inferred |
| CAS Number | Not explicitly found; related compounds are available | N/A |
Note: While a specific CAS number for this exact isomer was not located in the search results, the molecular formula and weight are calculated from its known structure. The parent compound, 1-Benzyl-2-methyl-1H-imidazole, has a CAS number of 13750-62-4.[7]
Physicochemical Properties
The physical and chemical properties of an API are critical determinants of its behavior during formulation, manufacturing, and in biological systems.[8] These properties influence solubility, stability, dissolution rate, and ultimately, bioavailability.[4][9]
Physical State and Appearance
Based on related nitroimidazole compounds, 1-Benzyl-2-methyl-5-nitro-1H-imidazole is expected to be a crystalline solid at room temperature, likely with a yellow to orange hue due to the nitro aromatic system.[10] For instance, 2-methyl-5-nitroimidazole is described as a yellow to orange crystalline solid.[10]
Melting Point
The melting point is a crucial indicator of purity. For comparison, the related compound 2-methyl-5-nitro-1H-benzo[d]imidazole has a melting point of 223 °C.[11] Derivatives of metronidazole, another 5-nitroimidazole, exhibit melting points in the range of 145-204 °C depending on the substitutions. The melting point of 1-Benzyl-2-methyl-5-nitro-1H-imidazole is anticipated to be in a similar range, influenced by the crystal lattice packing forces.
Solubility Profile
Solubility is a paramount property for drug development.[9] The presence of the benzyl group suggests a degree of lipophilicity, while the imidazole ring can engage in hydrogen bonding.[12][13]
-
Aqueous Solubility : Expected to be sparingly soluble in water. The parent compound, 1-benzylimidazole, is sparingly soluble in water.[13] Nitroimidazoles like metronidazole are soluble in water, but the large, nonpolar benzyl group on the target compound will decrease its aqueous solubility.
-
Organic Solubility : It is anticipated to have good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and polar aprotic solvents.[12][13] This is a common characteristic of substituted imidazoles.[14]
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation.[13] The expected spectral data for 1-Benzyl-2-methyl-5-nitro-1H-imidazole are inferred from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals. Protons on the benzyl ring would appear in the aromatic region (~7.2-7.5 ppm). The methylene protons (N-CH₂) of the benzyl group would likely appear as a singlet around 5.1-5.5 ppm.[15] The methyl protons (Im-CH₃) at the C-2 position would be a singlet around 2.3-2.5 ppm. The lone proton on the imidazole ring (C4-H) is expected to be a singlet in the downfield region, potentially around 7.6-8.5 ppm, due to the electron-withdrawing effect of the adjacent nitro group.[15]
-
¹³C NMR : The carbon NMR would display distinct peaks for each unique carbon atom, including those in the imidazole ring, the benzyl group, and the methyl substituent.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected peaks include:
-
N-O Stretch (NO₂) : Strong, characteristic absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1330-1380 cm⁻¹ (symmetric).[2]
-
C=N and C=C Stretch : Absorptions from the imidazole and benzene rings in the 1450-1600 cm⁻¹ region.
-
C-H Stretch : Peaks corresponding to aromatic and aliphatic C-H bonds.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.22.
Chemical Stability and Reactivity
The stability of an API is a critical parameter influencing its shelf-life, storage conditions, and compatibility with excipients.[8] Nitroimidazoles can be susceptible to degradation under certain stress conditions.
-
Thermal Stability : Studies on related 5-nitroimidazoles show they are generally stable at moderate temperatures (e.g., 40 °C) but can degrade at elevated temperatures (80 °C and 120 °C).[16]
-
Hydrolytic Stability : The compound is expected to be relatively stable in aqueous solutions at neutral pH. However, extreme pH conditions could potentially lead to degradation. Metronidazole, for example, is stable in aqueous solutions across a range of pH values but can degrade in the presence of photolytically generated hydroxyl radicals.[16][17]
-
Photostability : The nitroaromatic system may be sensitive to light, potentially leading to photolytic degradation. This is a known characteristic of many nitroimidazole compounds.[17]
-
Reactivity : The primary point of reactivity is the nitro group, which can be chemically or electrochemically reduced. This reduction is the basis of its biological activity.[3]
Experimental Methodologies
To ensure scientific integrity, all physicochemical characterization must follow robust, validated protocols.[4]
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of the compound in various solvents.[12]
Objective: To quantify the solubility of 1-Benzyl-2-methyl-5-nitro-1H-imidazole in selected aqueous and organic solvents.
Materials:
-
1-Benzyl-2-methyl-5-nitro-1H-imidazole
-
Volumetric flasks, vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
-
Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO.
Procedure:
-
Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to further separate the solid and supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Purity Analysis and Stability Testing by HPLC
Objective: To assess the purity of the compound and monitor its degradation under stress conditions.
Materials:
-
HPLC system with UV detector and autosampler
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).[18]
-
Forced degradation chambers (oven, photostability chamber).
Procedure:
-
Method Development: Develop a gradient or isocratic HPLC method that provides good resolution between the main peak of the API and any potential impurities or degradants. A mobile phase of acetonitrile and acidified water is a common starting point for nitroimidazoles.[18]
-
Purity Assessment: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol). Inject into the HPLC system. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Dissolve the compound in dilute HCl and NaOH and monitor over time.
-
Oxidation: Treat the compound with a dilute solution of hydrogen peroxide.[16]
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).[16]
-
Photolytic Stress: Expose the compound (in solution and solid state) to UV/Vis light.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to quantify the remaining parent compound and identify the formation of degradation products.
Caption: Workflow for a Forced Degradation Study.
Biological Context and Significance
While this guide focuses on physicochemical properties, it is important to contextualize their relevance. As a 5-nitroimidazole, 1-Benzyl-2-methyl-5-nitro-1H-imidazole is anticipated to possess antimicrobial activity against anaerobic bacteria and protozoa.[1] The benzyl group may enhance its ability to penetrate cell membranes, potentially leading to improved potency or an altered spectrum of activity compared to less lipophilic analogs.[1] The study of related 1-benzyl-imidazole derivatives has shown a wide range of biological activities, including antifungal and insect growth-regulating properties, highlighting the versatility of this scaffold.[19][20]
Conclusion
1-Benzyl-2-methyl-5-nitro-1H-imidazole is a compound with significant potential, rooted in the well-established biological activity of the 5-nitroimidazole class. Its physicochemical properties are dictated by the interplay between the polar nitroimidazole core and the lipophilic benzyl substituent. This guide provides a foundational understanding of its expected characteristics, from molecular structure and solubility to spectroscopic identity and chemical stability. The experimental protocols detailed herein offer a robust framework for empirical validation, enabling researchers to confidently handle, formulate, and advance the study of this promising molecule. A thorough characterization of these properties is the cornerstone of successful drug discovery and development.[4]
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